molecular formula C16H22FN3O2 B3976507 1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]-4-methylpiperidine

1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]-4-methylpiperidine

Cat. No.: B3976507
M. Wt: 307.36 g/mol
InChI Key: UVPOKNLXQJBKMR-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]-4-methylpiperidine is a complex organic compound that features a combination of fluorine, nitro, pyrrolidine, and piperidine groups

Properties

IUPAC Name

1-(2-fluoro-4-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c1-12-4-8-19(9-5-12)14-11-15(18-6-2-3-7-18)16(20(21)22)10-13(14)17/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPOKNLXQJBKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCCC3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]-4-methylpiperidine typically involves multiple steps, starting with the preparation of the core phenyl ring, followed by the introduction of the fluorine and nitro groups, and finally the attachment of the pyrrolidine and piperidine moieties. Common synthetic routes include:

    Nitration and Fluorination: The phenyl ring is first nitrated using a mixture of nitric acid and sulfuric acid, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Pyrrolidine and Piperidine Attachment: The pyrrolidine and piperidine groups are introduced through nucleophilic substitution reactions, often using pyrrolidine and 4-methylpiperidine as starting materials.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and iron powder. Major products formed from these reactions include amino derivatives and substituted phenyl compounds.

Scientific Research Applications

1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]-4-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and nitro groups play a crucial role in its binding affinity and specificity. The pyrrolidine and piperidine moieties contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]-4-methylpiperidine can be compared with other similar compounds, such as:

    1-(4-Fluoro-3-nitrophenyl)piperidine: This compound lacks the pyrrolidine group, which may affect its binding properties and biological activity.

    4-(2-Fluoro-4-nitrophenyl)pyrrolidine: This compound lacks the piperidine group, which may influence its stability and bioavailability.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]-4-methylpiperidine
Reactant of Route 2
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1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-yl)phenyl]-4-methylpiperidine

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